

Technical Support Center: Chemical Durability of CsPbI₃ in Aqueous Environments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cesium;triiodide

Cat. No.: B13726960

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cesium Lead Iodide (CsPbI₃) perovskites, specifically addressing challenges related to their chemical durability in aqueous environments.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving CsPbI₃ in the presence of moisture or in aqueous solutions.

Issue 1: Rapid degradation of CsPbI₃ film/crystal upon exposure to ambient air.

- Question: My black-phase CsPbI₃ film turns yellow almost immediately after taking it out of the glovebox. What is happening and how can I prevent this?
- Answer: This rapid color change indicates a phase transition from the desired photoactive perovskite phase (α , β , or γ -CsPbI₃) to the non-perovskite, wide-bandgap δ -phase ("yellow phase").^{[1][2][3]} This transformation is primarily triggered by moisture in the ambient air.^{[1][4][5]} The presence of water molecules lowers the energy barrier for this phase transition.^{[1][4]}

Troubleshooting Steps:

- Minimize Moisture Exposure: Handle samples in a controlled environment with low relative humidity (RH), such as a nitrogen-filled glovebox.
- Encapsulation: Protect the CsPbI₃ film from moisture by applying an encapsulation layer. Common encapsulants include polymers like polyvinylidene fluoride (PVDF), polymethyl methacrylate (PMMA), or polyurethane (PU).[6][7] A glass slide sealed with epoxy can also provide a barrier. For more robust protection, thin films of inorganic materials like SiO₂ can be sputtered onto the device.[3][8]
- Hydrophobic Surface Modification: Treat the surface of the CsPbI₃ film with hydrophobic molecules. Long-chain organic cations, such as phenethylammonium iodide (PEAI) or octylammonium iodide (OAI), can form a 2D perovskite layer on the surface, which repels water and enhances stability.[9][10][11][12][13]
- Compositional Engineering: Incorporating other ions into the CsPbI₃ lattice, such as smaller cations or different halides, can increase the tolerance factor and improve intrinsic stability.[2][14]

Issue 2: Leaching of Cesium, Lead, or Iodide into an aqueous solution.

- Question: I am performing a leaching test on a CsPbI₃ pellet, and I'm detecting high concentrations of Cs and I in the water. Is this expected, and what is the mechanism?
- Answer: Yes, significant leaching of constituent ions is a known issue with CsPbI₃ in direct contact with water.[15][16] The degradation process involves the dissolution of the material. Studies have shown that Cs and I are released more readily and at a faster rate compared to Pb, indicating an incongruent dissolution mechanism.[15][16] Initially, the rapid release of Cs and I leads to the formation of a PbI₂ alteration layer on the surface. With prolonged exposure, this can be followed by the hydrolysis of PbI₂ to form Pb(OH).[15][16]

Troubleshooting Steps:

- Surface Passivation: Creating a more water-insoluble surface layer can reduce the rate of elemental release. Strategies mentioned in Issue 1, such as forming a 2D perovskite capping layer, can be effective.

- Matrix Embedding: For applications where the material is in bulk form, consider embedding the CsPbI₃ within a chemically durable matrix, such as a low-temperature glass or another ceramic, to form a composite.[15] This physically isolates the perovskite from the aqueous environment.

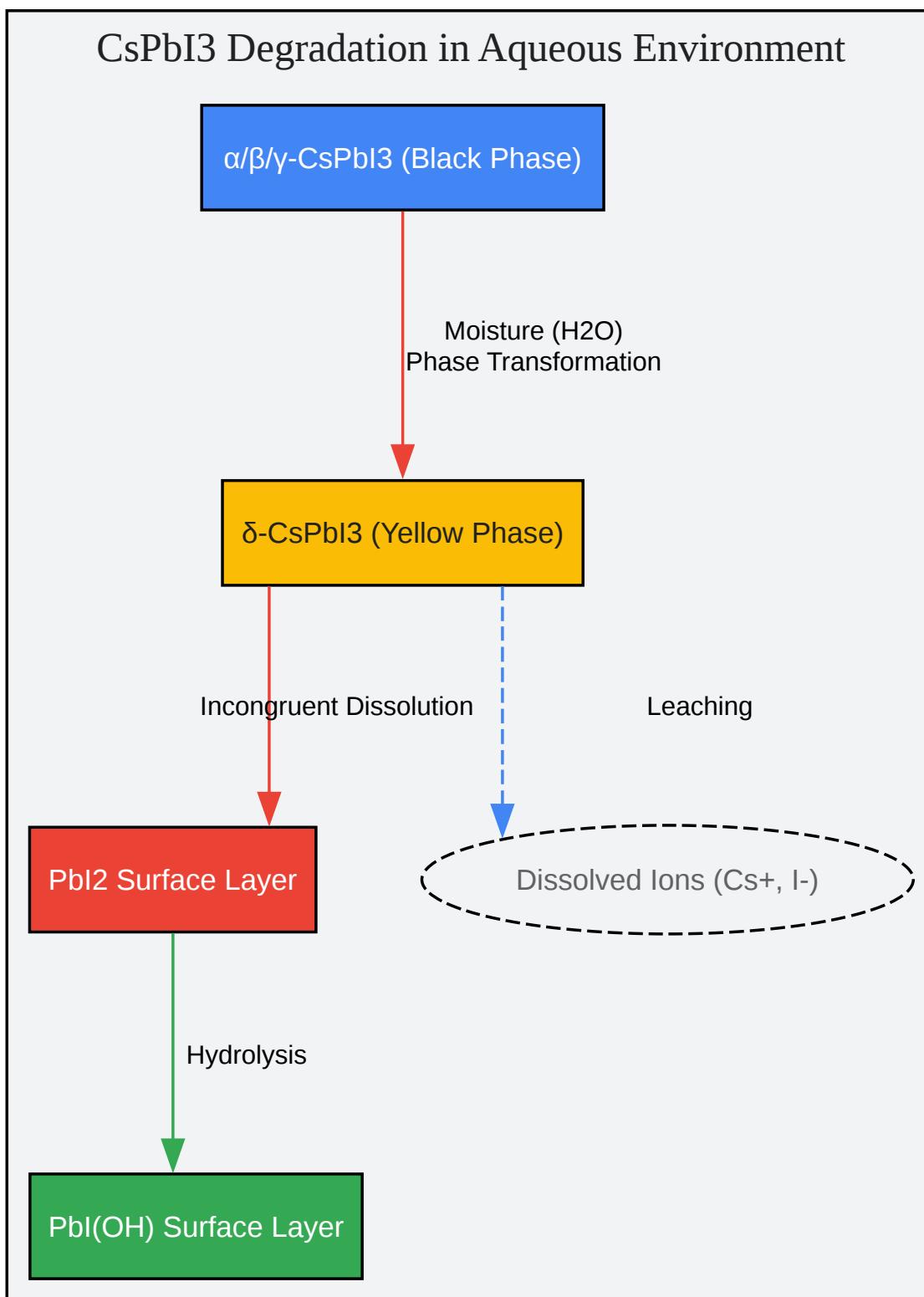
Issue 3: Inconsistent results in stability tests.

- Question: I am getting variable results for the stability of my CsPbI₃ samples in humid conditions. What factors could be causing this inconsistency?
- Answer: The stability of CsPbI₃ is highly sensitive to several environmental and material factors. Inconsistencies can arise from:
 - Relative Humidity (RH): The rate of the phase transition from the black to yellow phase is exponentially dependent on the RH level.[1] Small variations in ambient humidity can lead to significant differences in degradation rates.
 - Temperature: Temperature influences the kinetics of degradation and can also counteract the effects of moisture. Mild heating (40-85°C) can promote the desorption of water molecules from the perovskite surface, thereby slowing down the phase transformation.[1] [17]
 - Light Exposure: The degradation process can be accelerated by light, which can generate reactive oxygen species in the presence of oxygen and water.[18][19]
 - Material Quality: The presence of defects, grain boundaries, and surface impurities in the CsPbI₃ film can act as initiation sites for moisture-induced degradation.[19][20]

Troubleshooting Steps:

- Control Environmental Conditions: Conduct stability tests in a climate-controlled chamber where temperature and relative humidity can be precisely maintained and monitored.
- Standardize Light Conditions: Ensure consistent illumination conditions (or lack thereof for dark stability tests) across all experiments.

- Ensure High-Quality Film Formation: Optimize the synthesis and deposition process to produce high-quality, defect-free CsPbI₃ films with large grains to minimize the number of grain boundaries.


Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the poor stability of CsPbI₃ in water?

A1: The instability of CsPbI₃ stems from a combination of factors. Structurally, the small ionic radius of Cs⁺ leads to a low Goldschmidt tolerance factor for the perovskite structure, making it thermodynamically less stable at room temperature.^[2] The presence of water molecules acts as a catalyst, significantly lowering the activation energy required for the material to transform into its more stable, non-perovskite δ -phase (the yellow phase).^{[1][4]} Furthermore, the ionic nature of the compound makes it susceptible to dissolution in a polar solvent like water.^{[15][21]}

Q2: How does the degradation of CsPbI₃ in an aqueous environment proceed?

A2: The degradation is a multi-step process. First, in the presence of moisture, the photoactive black perovskite phase of CsPbI₃ undergoes a rapid, moisture-induced phase transformation to the non-perovskite yellow δ -phase.^[1] Following this, the material begins to dissolve. This dissolution is incongruent, meaning the constituent elements do not dissolve at the same rate. Cesium and Iodine leach into the water more quickly than Lead.^{[15][16]} This leads to the formation of a passivating but still somewhat soluble layer of lead iodide (PbI₂) on the surface, which can further hydrolyze to lead iodide hydroxide (PbI(OH)) over time.^{[15][16]} The overall process is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Degradation pathway of CsPbI_3 in an aqueous environment.

Q3: Can CsPbI₃ quantum dots be made stable in water?

A3: While inherently unstable, the stability of CsPbI₃ quantum dots (QDs) in aqueous environments can be significantly improved through surface passivation and coating strategies. Passivating the surface with ligands like (3-aminopropyl)triethoxysilane (APTES) can create a protective shell.^{[3][22]} This is because the APTES can hydrolyze to form a silica-like coating around the QD, shielding it from water.^[22] Another approach is to embed the QDs in a hydrophobic polymer matrix, such as PVDF nanofibers, which physically prevents water from reaching the QDs.^[6] While these methods enhance stability, achieving long-term stability for applications directly in aqueous solutions remains a significant challenge.

Q4: What are the most effective strategies to enhance the moisture stability of CsPbI₃ for device applications?

A4: A multi-faceted approach is often the most effective. Key strategies include:

- 2D/3D Heterostructures: Forming a thin layer of a 2D perovskite on top of the 3D CsPbI₃ film. The bulky organic cations in the 2D layer create a hydrophobic barrier that effectively repels moisture and passivates surface defects.^{[10][11][20]}
- Hydrophobic Encapsulation: Applying a high-quality encapsulation layer that acts as a physical barrier to moisture and oxygen is crucial for long-term device stability.^{[7][8][23]} Materials with low water vapor transmission rates (WVTR) are ideal.
- Surface Passivation: Using additives or post-treatments with molecules that passivate surface defects can prevent these sites from becoming entry points for water-induced degradation.^{[9][12]}
- Compositional Engineering: Doping the CsPbI₃ with other ions can improve its intrinsic thermodynamic stability, making it less prone to the moisture-induced phase transition.^{[14][24]}

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the chemical durability of CsPbI₃.

Table 1: Elemental Release from CsPbI₃ Pellets in Deionized Water

Temperature (°C)	Element	Activation Energy for Dissolution (kJ mol ⁻¹)[15][16]	Activation Energy for Diffusion (kJ mol ⁻¹)[15][16]
25, 58, 90	Cs	24.27	23.86
I		27.10	40.82
Pb		44.90	45.40

Table 2: Influence of Relative Humidity (RH) on CsPbI₃ Phase Transformation Kinetics

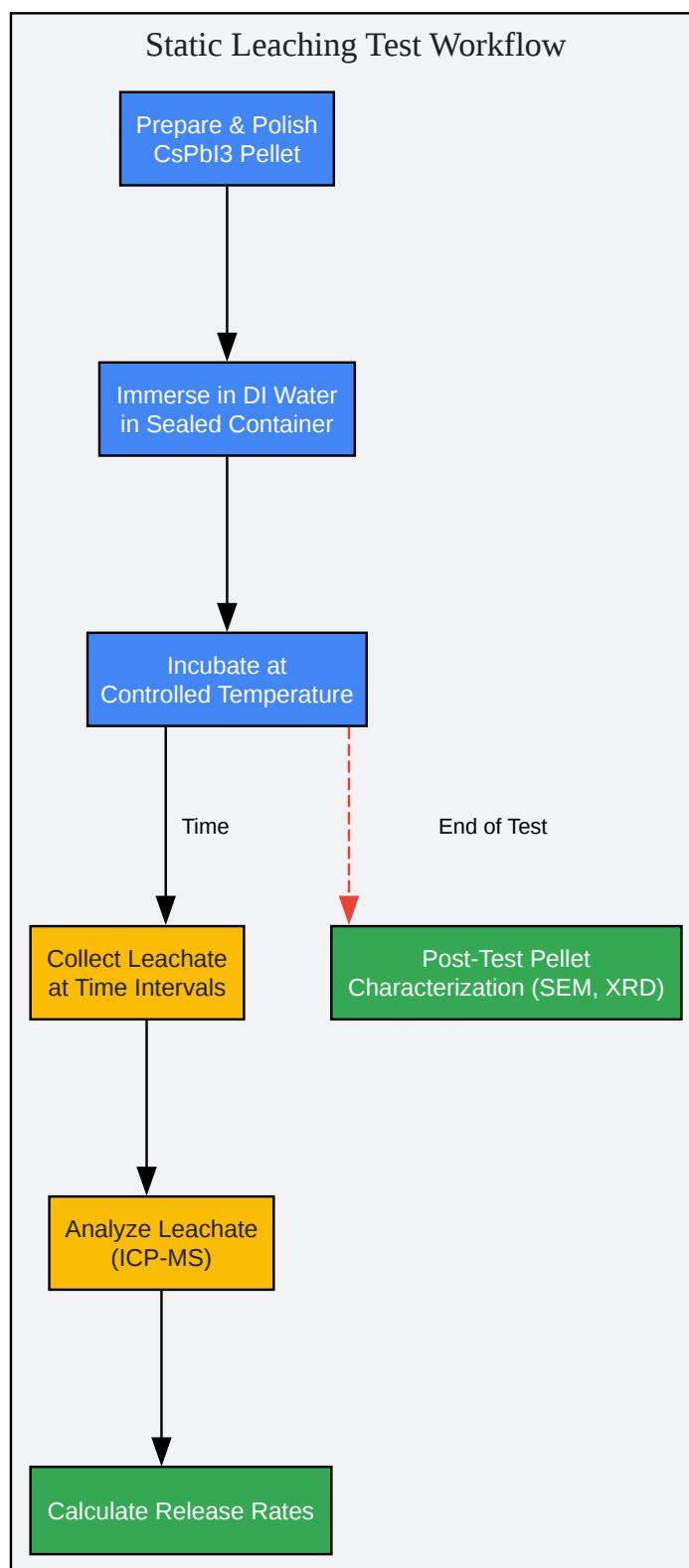
Relative Humidity (%)	Nucleation Barrier (Ea) (kJ/mol)[1]	Observation
53	129.08 ± 33.86	Slower nucleation of the yellow phase.
73	55.40 ± 3.75	Significantly faster nucleation of the yellow phase.

Experimental Protocols

Protocol 1: Static Leaching Test for Chemical Durability Assessment

This protocol is adapted from ASTM C1220 and is used to evaluate the chemical durability of bulk CsPbI₃ in an aqueous environment.[16]

Objective: To quantify the release of Cs, Pb, and I from a densified CsPbI₃ pellet into deionized water over time and at different temperatures.


Materials:

- Sintered CsPbI₃ pellets of known surface area.
- High-purity (18 MΩ) deionized water.

- Sealed, inert containers (e.g., Teflon-lined).
- Temperature-controlled oven or water bath.
- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for leachate analysis.
- Scanning Electron Microscope (SEM) and X-ray Diffraction (XRD) for post-leaching surface characterization.

Procedure:

- Sample Preparation: Prepare dense CsPbI₃ pellets by sintering powder (e.g., via Spark Plasma Sintering).[15] Polish the surfaces to a mirror finish to ensure a well-defined surface area.
- Leaching Setup: Place a pre-weighed pellet in an inert container. Add a specific volume of deionized water, ensuring the ratio of the sample surface area to the leachate volume (SA/V) is consistent across experiments.
- Temperature Control: Place the sealed containers in a temperature-controlled environment (e.g., 25°C, 50°C, and 90°C).[15]
- Leachate Sampling: At predetermined time intervals (e.g., 2, 5, 10, 24 hours), extract an aliquot of the leachate for analysis. Replenish with fresh deionized water if required by the specific test protocol.
- Elemental Analysis: Quantify the concentration of Cs, Pb, and I in the collected leachate samples using ICP-MS.[15]
- Data Calculation: Calculate the normalized elemental release rates (LR) using the formula: $LR = (C * V) / (SA * t)$, where C is the concentration of the element in the leachate, V is the volume of the leachate, SA is the surface area of the pellet, and t is the leaching time.
- Post-Leaching Characterization: After the test, retrieve the pellet, dry it, and characterize the surface using SEM to observe morphological changes and XRD to identify any new crystalline phases (e.g., PbI₂, PbI(OH)).[15]

[Click to download full resolution via product page](#)

Caption: Workflow for the static leaching test of CsPbI₃ pellets.

Protocol 2: Moisture-Induced Phase Stability Test

Objective: To monitor the phase transformation of a CsPbI₃ thin film under controlled relative humidity.

Materials:

- CsPbI₃ thin film on a substrate.
- Environmental chamber with control over relative humidity (RH) and temperature.
- In-situ characterization equipment: X-ray Diffractometer (XRD) or Photoluminescence (PL) spectrometer.
- Optical microscope.

Procedure:

- **Sample Placement:** Place the freshly prepared CsPbI₃ thin film inside the environmental chamber.
- **Environment Control:** Set the desired relative humidity and temperature within the chamber. Allow the system to stabilize.
- **In-situ Monitoring:**
 - Using XRD: Periodically acquire XRD patterns of the film. Monitor the disappearance of peaks corresponding to the perovskite phase and the emergence of peaks corresponding to the δ-phase.[\[1\]](#)
 - Using PL Spectroscopy: Continuously or periodically measure the PL spectrum. The perovskite phase has a characteristic emission in the red/near-infrared region (~700 nm), while the δ-phase is non-emissive or has a blue-shifted emission. A quench or shift in the PL signal indicates degradation.[\[1\]](#)
- **Data Analysis:** Quantify the extent of phase transformation as a function of time by analyzing the changes in peak intensities (XRD) or PL intensity.

- Kinetic Analysis: Repeat the experiment at different RH levels to determine the relationship between humidity and the rate of phase transformation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. escholarship.org [escholarship.org]
- 2. Stability of the CsPbI₃ perovskite: from fundamentals to improvements - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Highly Stable CsPbI₃ Perovskite Quantum Dots Enabled by Single SiO₂ Coating toward Down-Conversion Light-Emitting Diodes [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. OPG [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. helmholtz-berlin.de [helmholtz-berlin.de]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical durability and degradation mechanisms of CsPbI₃ as a potential host phase for cesium and iodine sequestration - RSC Advances (RSC Publishing)
DOI:10.1039/D2RA01259F [pubs.rsc.org]
- 16. Chemical durability and degradation mechanisms of CsPbI₃ as a potential host phase for cesium and iodine sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Heat and Moisture on the Phase Transition in Dimethylammonium-Facilitated CsPbI₃ Perovskite [journal.mrs-k.or.kr]
- 18. [pubs.acs.org](#) [pubs.acs.org]
- 19. Beyond Strain: Controlling the Surface Chemistry of CsPbI₃ Nanocrystal Films for Improved Stability against Ambient Reactive Oxygen Species (Journal Article) | OSTI.GOV [osti.gov]
- 20. [mediatum.ub.tum.de](#) [mediatum.ub.tum.de]
- 21. [orubel.mcmaster.ca](#) [orubel.mcmaster.ca]
- 22. [pubs.acs.org](#) [pubs.acs.org]
- 23. [pubs.acs.org](#) [pubs.acs.org]
- 24. [whxb.pku.edu.cn](#) [whxb.pku.edu.cn]
- To cite this document: BenchChem. [Technical Support Center: Chemical Durability of CsPbI₃ in Aqueous Environments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13726960#chemical-durability-of-cspbi3-in-aqueous-environments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com